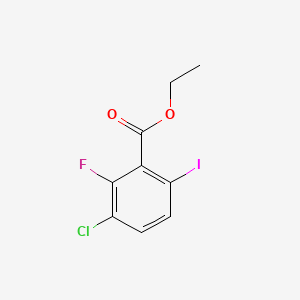
Ethyl 3-chloro-2-fluoro-6-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-fluoro-6-iodobenzoate can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and iodine substituents onto a benzoic acid derivative. One common method involves the following steps:
Halogenation: Starting with a suitable benzoic acid derivative, chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of the corresponding hydrocarbon.
Oxidation: Oxidative reactions can modify the ester group or the aromatic ring, leading to the formation of carboxylic acids or quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.
Reduction: Formation of the corresponding hydrocarbon or partially reduced intermediates.
Oxidation: Formation of carboxylic acids, quinones, or other oxidized derivatives.
Scientific Research Applications
Ethyl 3-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique halogen substituents.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-2-fluoro-6-bromobenzoate
- Ethyl 3-chloro-2-fluoro-6-iodobenzoate
- Ethyl 3-chloro-2-fluoro-6-chlorobenzoate
Uniqueness
This compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated benzoates. The combination of chlorine, fluorine, and iodine substituents provides a unique electronic environment, influencing the compound’s reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H7ClFIO2 |
|---|---|
Molecular Weight |
328.50 g/mol |
IUPAC Name |
ethyl 3-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
OWXAGIDPAWPGKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















